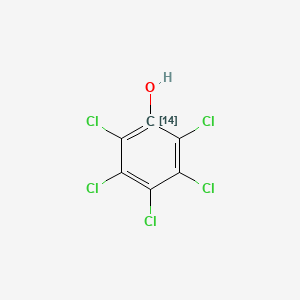

Phenol-14C, pentachloro-

Description

BenchChem offers high-quality Phenol-14C, pentachloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol-14C, pentachloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

67471-28-7 |

|---|---|

Molecular Formula |

C6HCl5O |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

2,3,4,5,6-pentachloro(114C)cyclohexa-1,3,5-trien-1-ol |

InChI |

InChI=1S/C6HCl5O/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H/i6+2 |

InChI Key |

IZUPBVBPLAPZRR-ZQBYOMGUSA-N |

SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

Isomeric SMILES |

C1(=C(C(=[14C](C(=C1Cl)Cl)O)Cl)Cl)Cl |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)O |

Origin of Product |

United States |

Measurement of Non Extractable Radioactivity:after Exhaustive Extraction, the Remaining Solid Material the Non Extractable Fraction is Analyzed to Determine the Amount of Bound 14c Radiolabel. the Most Common and Accurate Method for This Iscombustion Analysis.iaea.org

Combustion: A subsample of the dried, extracted matrix is combusted at a high temperature in a sample oxidizer. This process converts all organic carbon, including the 14C-label, into ¹⁴CO₂.

Trapping and Scintillation Counting: The evolved ¹⁴CO₂ is trapped in a suitable absorbent, which is then mixed with a scintillation cocktail. The radioactivity is then measured by liquid scintillation counting. iaea.orgdtu.dk

The total radioactive residue (TRR) is determined by summing the radioactivity measured in all solvent extracts and the non-extractable fraction. ecetoc.org

Fractionation of Non-Extractable Residues: To further characterize the distribution of the bound residues, the non-extractable fraction can be subjected to chemical fractionation procedures. For soil, this typically involves sequential extraction with alkali (to isolate humic and fulvic acids) and strong acids, leaving behind the humin fraction. researchgate.netdss.go.th For plant material, enzymatic and chemical treatments can be used to separate cell wall components like hemicellulose, lignin (B12514952), and protein. nih.gov The radioactivity in each of these fractions is then quantified by LSC following combustion.

Research Findings on Residue Distribution:

Studies have quantified the distribution of non-extractable 14C from Phenol-14C, pentachloro- in different environmental compartments.

Table 1: Distribution of 14C-Pentachlorophenol Residues in Soil After 9 Weeks of Incubation with White-Rot Fungi

Source: Adapted from research on the fate of 14C-pentachlorophenol in soil inoculated with wood-degrading fungi. researchgate.netusda.gov

Table 2: Distribution of Bound 14C-Residues from Pentachlorophenol (B1679276) in Plant Cell Wall Fractions

Source: Based on findings from sequential fractionation of plant cells treated with [14C]-pentachlorophenol. nih.gov

Biotransformation and Biodegradation of Phenol 14c, Pentachloro

Microbial Degradation Pathways and Biochemical Mechanisms

Microbial degradation of [¹⁴C]PCP proceeds through distinct pathways, largely dependent on the presence or absence of oxygen and the specific microbial species involved. These pathways involve initial attacks on the aromatic ring, leading to dechlorination, hydroxylation, and eventual ring cleavage.

Under aerobic conditions, the primary mechanism for PCP degradation involves oxidative pathways. The initial step is often a hydroxylation reaction catalyzed by monooxygenases, which replaces a chlorine atom with a hydroxyl group. This is followed by further dechlorination and aromatic ring cleavage.

Several key metabolites have been identified during the aerobic biotransformation of [¹⁴C]PCP. A soil microorganism, Pseudomonas sp., was found to convert PCP into tetrachlorocatechol (B74200) and tetrachlorohydroquinone (B164984). tandfonline.comnih.gov In studies with the white-rot fungus Phanerochaete chrysosporium, degradation of [¹⁴C]PCP resulted in the formation of water-soluble metabolites. nih.govasm.org Another fungus, Phlebia acanthocystis, transforms PCP into pentachloroanisole (B52094) (PCA) and p-tetrachlorohydroquinone through methylation and oxidation reactions, respectively. researchgate.net Similarly, Phanerochaete sordida and P. chrysosporium have been shown to convert PCP to PCA in soil environments. usda.gov

In aerobic soil studies, the degradation of [¹⁴C]PCP has been shown to yield a range of chlorinated phenols and anisoles. Identified metabolites include pentachloroanisole, 2,3,5,6-tetrachlorophenol, 2,3,4,5-tetrachlorophenol, and 2,3,6-trichlorophenol. tandfonline.comnih.gov

| Microorganism/System | Metabolites Identified | Reference |

|---|---|---|

| Pseudomonas sp. | Tetrachlorocatechol, Tetrachlorohydroquinone | tandfonline.comnih.gov |

| Phanerochaete chrysosporium | Water-soluble metabolites, Tetrachloro-p-benzoquinone | nih.govasm.org |

| Phlebia acanthocystis | Pentachloroanisole, p-Tetrachlorohydroquinone | researchgate.net |

| Phanerochaete sordida | Pentachloroanisole | usda.gov |

| Mixed Soil Microbes (Aerobic Soil) | Pentachloroanisole, 2,3,5,6-Tetrachlorophenol, 2,3,4,5-Tetrachlorophenol, 2,3,6-Trichlorophenol | tandfonline.comnih.gov |

In the absence of oxygen, the biodegradation of [¹⁴C]PCP occurs primarily through reductive dechlorination. oup.com In this process, chlorine atoms on the phenolic ring are sequentially replaced by hydrogen atoms, leading to the formation of less chlorinated phenols. This pathway is of significant environmental importance as it can lead to the complete detoxification of the parent compound. oup.com

Anaerobic granular sludge has been shown to convert [¹⁴C]PCP through a series of dechlorination steps. nih.govresearchgate.net An observed intermediate in this process is 2,4,6-trichlorophenol, which is subsequently dechlorinated to 2,4-dichlorophenol, 4-chlorophenol, or 2-chlorophenol, and ultimately to phenol (B47542). nih.gov Studies using mixed microbial consortia from municipal sewage sludge demonstrated the complete reductive dechlorination of PCP, with transient accumulation of intermediates such as 3,4,5-trichlorophenol, 3,5-dichlorophenol, and 3-chlorophenol. nih.gov In some anaerobic soil environments, pentachloroanisole has been identified as a degradation product. tandfonline.comnih.gov The combination of PCP-dechlorinating microbial populations with phenol-degrading cultures has been shown to achieve complete mineralization under anaerobic conditions. tcsedsystem.eduresearchgate.net

| Microbial System/Condition | Metabolites Identified | Reference |

|---|---|---|

| Anaerobic Granules | 2,4,6-Trichlorophenol, 2,4-Dichlorophenol, 4-Chlorophenol, 2-Chlorophenol, Phenol | nih.govresearchgate.net |

| Mixed Sewage Sludge | 3,4,5-Trichlorophenol, 3,5-Dichlorophenol, 3-Chlorophenol | nih.gov |

| Anaerobic Soil | Pentachloroanisole | tandfonline.comnih.gov |

A variety of analytical techniques have been employed to identify and structurally elucidate the metabolites formed during the biodegradation of [¹⁴C]PCP. Spectral analyses were instrumental in identifying tetrachlorocatechol and tetrachlorohydroquinone as metabolites produced by Pseudomonas sp.. tandfonline.comnih.gov

Gas chromatography (GC) and thin-layer chromatography (TLC) have been used to detect degradation products in soil extracts, such as pentachloroanisole and various isomers of tetrachlorophenol and trichlorophenol, often after a methylation step to improve analysis. tandfonline.comnih.gov The combination of gas chromatography with mass spectrometry (GC-MS), alongside studies using ¹⁴C and ¹³C labeled PCP, has confirmed the mineralization of PCP and demonstrated the incorporation of its carbon into the phospholipid fatty acids (PLFAs) of anaerobic bacterial cell membranes. oup.comnih.gov High-performance liquid chromatography (HPLC) has been utilized to identify tetrachloro-p-benzoquinone as a product of PCP oxidation by fungal ligninase. asm.org

Research has identified numerous specific microorganisms and microbial consortia capable of degrading [¹⁴C]PCP.

Bacteria: Strains of Pseudomonas sp. and Flavobacterium sp. have been isolated from contaminated soils and shown to effectively degrade PCP. tandfonline.comnih.govnih.govasm.org Sphingomonas species, including S. chlorophenolica and Sphingomonas sp. UG30, are well-characterized PCP degraders. oup.comresearchgate.net In anaerobic environments, consortia from municipal sewage sludge, which include sulfate-reducing and methanogenic bacteria, play a crucial role in the reductive dechlorination and mineralization of PCP. oup.comnih.govnih.govnih.gov Mycobacterium chlorophenolicum has also been studied for its PCP degradation capabilities. miljoeogressourcer.dk

Fungi: White-rot fungi are particularly effective aerobic degraders of PCP. Phanerochaete chrysosporium is one of the most extensively studied species, utilizing its lignin-degrading system to attack the compound. nih.govasm.orgnih.gov Other potent fungal degraders include Phlebia acanthocystis, Phanerochaete sordida, and the litter-decomposing fungus Stropharia rugosoannulata. researchgate.netusda.govresearchgate.net

The biodegradation of [¹⁴C]PCP is driven by specific enzymatic systems that catalyze the key transformation reactions.

Aerobic Systems: In many aerobic bacteria, the initial attack is catalyzed by a flavin monooxygenase. For instance, in Sphingobium chlorophenolicum, the enzyme PCP 4-monooxygenase (PcpB) hydroxylates PCP to form tetrachlorobenzoquinone (TCBQ). researchgate.netpnas.org This highly reactive intermediate is then reduced by TCBQ reductase (PcpD) to the more stable tetrachlorohydroquinone. pnas.org In fungi, extracellular enzymes are paramount. The lignin-degrading system of white-rot fungi, which includes lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP), is responsible for the initial oxidative dechlorination of PCP. nih.govasm.org Cytochrome P450 monooxygenases are also implicated, particularly in the oxidation of PCP by fungi like Phlebia acanthocystis. researchgate.net

Anaerobic Systems: The core biochemical reaction under anaerobic conditions is reductive dechlorination, where chlorine atoms are removed and replaced with hydrogen. oup.com This process can be a form of respiration for some anaerobic bacteria, where PCP serves as a terminal electron acceptor, allowing the organisms to gain energy for growth. oup.com

Complete degradation, or mineralization, results in the conversion of the organic [¹⁴C]PCP molecule to inorganic products, primarily radiolabeled carbon dioxide (¹⁴CO₂) and methane (B114726) (¹⁴CH₄).

Numerous studies have demonstrated the substantial mineralization of [¹⁴C]PCP by various microorganisms.

The bacterium Pseudomonas sp. was shown to rapidly mineralize PCP, releasing about 50% of the initial [¹⁴C]PCP as ¹⁴CO₂ within one hour of incubation. tandfonline.comnih.gov

Flavobacterium strains are capable of mineralizing 73% to 83% of [U-¹⁴C]PCP to ¹⁴CO₂. nih.govasm.org

Encapsulated Pseudomonas sp. UG30 cells achieved up to 70% mineralization of [U-¹⁴C]PCP in contaminated soil. oup.com

The white-rot fungus Phanerochaete chrysosporium and the litter-decomposing fungus Stropharia rugosoannulata have been reported to mineralize [¹⁴C]PCP to ¹⁴CO₂. nih.govresearchgate.net Phlebia acanthocystis showed a mineralization of 9.3% to ¹⁴CO₂ over 42 days. researchgate.net

Under anaerobic conditions, microbial consortia can completely mineralize [¹⁴C]PCP to ¹⁴CO₂ and ¹⁴CH₄. nih.govresearchgate.net One study with mixed anaerobic sludge reported that 66% of the added [¹⁴C]PCP was converted to ¹⁴CO₂ and ¹⁴CH₄. nih.gov

Phytotransformation and Metabolism in Plant Systems

The interaction between plants and xenobiotics such as Phenol-14C, pentachloro- (pentachlorophenol, PCP) involves a series of complex processes, from uptake by the root system to translocation and eventual metabolic transformation within the plant tissues. epa.govclu-in.org This section details the journey of radiolabeled pentachlorophenol (B1679276) within various plant systems, focusing on its absorption, distribution, and the biochemical pathways leading to its degradation and conjugation.

Root Uptake and Translocation of Phenol-14C, Pentachloro- in Plants

The uptake of pentachlorophenol by plant roots and its subsequent movement throughout the plant is a critical first step in phytoremediation. slu.se However, the availability of PCP for plant uptake is often limited by its adsorption to soil particles and biodegradation by soil microorganisms. cdc.gov Studies using 14C-labeled PCP have shown that its absorption and translocation vary significantly among different plant species. researchgate.net

In general, a significant portion of the absorbed radiolabel from PCP tends to remain in the roots. nih.govresearchgate.net For instance, studies on soybean and wheat have shown that the majority of the radioactivity from chlorinated phenols is associated with the root systems. nih.govresearchgate.net In a study with corn (Zea mays) exposed to soil containing 1.25 mg·kg⁻¹ of 14C-PCP for 14 days, the plants accumulated 6.30 mg of 14C-PCP equivalents per kg of plant tissue. ccme.ca Similarly, research on carrots grown over a season in soil treated with 1 mg·kg⁻¹ of 14C-PCP showed that only a very small fraction (0.1%) of the PCP was taken up by the carrots, with the majority remaining in the soil or lost to the atmosphere. ccme.ca

While root accumulation is predominant, some translocation to aerial parts of the plants does occur. nih.gov The efficiency of this translocation is influenced by the chemical properties of the compound and the specific plant's physiology. slu.se Compounds with intermediate hydrophobicity are generally more mobile within the plant's vascular systems. slu.se In soybean and spinach plants grown in soil containing PCP, metabolites of the compound were found in various plant parts, indicating systemic movement. nih.gov

Table 1: Root Uptake and Distribution of 14C-Pentachlorophenol Equivalents in Various Plant Species

| Plant Species | Exposure Conditions | % of Applied 14C in Plant | Distribution within Plant | Reference |

| Corn (Zea mays) | 1.25 mg/kg 14C-PCP in soil for 14 days | Not specified | 16% parent PCP, 44% conjugates, 40% unknown | ccme.ca |

| Carrot (Daucus carota) | 1 mg/kg 14C-PCP in soil for one growing season | 0.1% | Not specified | ccme.ca |

| Soybean (Glycine max) | 10 ppm PCP in soil for 90 days | Not specified | Metabolites found in all plant parts | nih.gov |

| Spinach (Spinacia oleracea) | 10 ppm PCP in soil for 64 days | Not specified | Metabolites found in all plant parts | nih.gov |

| Wheat (Triticum aestivum) | Nutrient solution with 14C-2,4-DCP | 16.67% | Radioactivity mainly associated with roots | nih.gov |

Internal Metabolic Pathways and Conjugation in Plant Tissues

Once absorbed, Phenol-14C, pentachloro- undergoes rapid and extensive metabolism within plant tissues. ccme.ca The metabolic strategy in plants typically involves a multi-phase detoxification process, analogous to xenobiotic metabolism in animals. This process aims to increase the water solubility of the compound, thereby facilitating its sequestration into cellular compartments like the vacuole or incorporation into cell wall structures. researchgate.net

A primary metabolic step is the hydroxylation of the phenol ring, followed by conjugation. osti.gov In wheat cell suspension cultures incubated with (U-14C) pentachlorophenol, approximately 50% of the radioactivity was converted into soluble metabolites, while another 31% was incorporated into insoluble residues. osti.gov A key initial metabolite identified in these cultures was tetrachlorocatechol. osti.gov

Conjugation with glucose is a common pathway. researchgate.netnih.gov Studies on soybean and wheat have identified the formation of β-D-glucosyl and O-malonyl-β-D-glucosyl conjugates of pentachlorophenol. acs.org These glucosides are then often further acylated with malonic acid, a process specific to plants that can signal for the sequestration of the conjugates into vacuoles. researchgate.net In soybean plants, enzymatic cleavage of polar metabolites with β-glucosidase released pentachlorophenol, 2,3,4,6-tetrachlorophenol, and methoxytetrachlorophenol, confirming they were present as O-glucosides. nih.gov

A significant portion of the PCP metabolites becomes non-extractable, forming bound residues. nih.gov These residues are primarily located in the plant cell walls. nih.gov Fractionation studies on wheat plants and soybean cell cultures treated with 14C-PCP revealed that the radiolabel was mainly incorporated into hemicellulose, lignin, and protein fractions. nih.gov This incorporation into the cell wall matrix represents a terminal detoxification step, effectively immobilizing the xenobiotic. nih.gov

Table 2: Distribution of 14C from Pentachlorophenol in Wheat Cell Cultures

| Fraction | Percentage of Applied Radioactivity | Key Components | Reference |

| Soluble Metabolites | ~50% | Tetrachlorocatechol, β-D-glucoside conjugates | osti.gov |

| Insoluble Residue | ~31% | Bound to lignin and other cell wall components | osti.govnih.gov |

Identification of Phytoremediation-Related Metabolites

The detoxification of Phenol-14C, pentachloro- in plants results in a variety of metabolites, which can be broadly categorized as nonpolar, polar (conjugated), and insoluble (bound). cdc.govnih.gov The identification of these metabolites is crucial for understanding the phytoremediation process and assessing its effectiveness. clu-in.org

In studies with soybean and spinach, the nonpolar fractions extracted from the plants were found to contain not only the parent pentachlorophenol but also several methylated and dechlorinated products. nih.gov These included 2,3,4,6-tetrachlorophenol, methoxytetrachlorophenol, 2,3,4,6-tetrachloroanisole, and pentachloroanisole. nih.gov The presence of anisoles indicates that methylation is a metabolic route for PCP in these plants. cdc.gov

The polar metabolite fraction consists mainly of conjugates. nih.govacs.org As mentioned previously, acid or enzymatic hydrolysis of these polar conjugates from soybean yielded pentachlorophenol, 2,3,4,6-tetrachlorophenol, and methoxytetrachlorophenol. nih.gov In spinach, however, hydrolysis of the polar fraction yielded only the parent pentachlorophenol. nih.gov A primary and novel metabolite identified in wheat cell cultures and intact wheat plants is tetrachlorocatechol, which is subsequently conjugated. osti.gov Other metabolites found in plants include tetrachlorohydroquinone and various oxidation products like tetrachlorobenzenes. cdc.govnih.gov

The formation of these various metabolites demonstrates that plants possess diverse and effective enzymatic systems for transforming the highly toxic pentachlorophenol into less harmful or immobile substances. epa.gov

Table 3: Metabolites of Pentachlorophenol Identified in Various Plant Systems

| Plant System | Metabolite Identified | Reference |

| Soybean (Glycine max) | Pentachlorophenol, 2,3,4,6-Tetrachlorophenol, Methoxytetrachlorophenol, 2,3,4,6-Tetrachloroanisole, Pentachloroanisole | nih.gov |

| Spinach (Spinacia oleracea) | Pentachlorophenol, 2,3,4,6-Tetrachlorophenol, Methoxytetrachlorophenol, 2,3,4,6-Tetrachloroanisole, Pentachloroanisole | nih.gov |

| Wheat (Triticum aestivum) | Tetrachlorocatechol, Tetrachlorohydroquinone, Glucoside conjugates | osti.govacs.org |

| General Plant Systems | Tetrachlorophenols, Anisoles, Tetrachlorobenzenes | cdc.gov |

Bioavailability and Biouptake in Ecological Systems

Assessment of Bioavailability within Soil and Aquatic Environments

The bioavailability of pentachlorophenol (B1679276) is a critical factor governing its potential for bioremediation and its toxicity to ecosystems. It is largely dependent on the characteristics of the environmental matrix, such as soil and water.

Radiolabel-based respirometric assays are instrumental in determining the microbial catabolic potential for ¹⁴C-PCP. These studies measure the mineralization of the compound by tracking the evolution of ¹⁴CO₂. In batch respirometric tests, the introduction of PCP has been shown to stimulate oxygen uptake by microbial biomass. epa.gov For instance, studies have demonstrated that the combined anaerobic-aerobic conditions in air-cathode single-chamber microbial fuel cells can lead to the complete mineralization of PCP. nih.gov Degradation rates in these systems have been measured at 0.140 ± 0.011 mg/L-h with acetate (B1210297) as a co-substrate and 0.117 ± 0.009 mg/L-h with glucose. nih.gov

Research has also explored the impact of PCP on the microbial communities in soil. In acidic forest soil, a decrease in cumulative respirometric values was observed at PCP concentrations of 100 and 1000 mg/kg, indicating an effect on microbial activity. researchgate.net However, the acidic conditions of the soil can reduce the bioavailability of PCP, leading to less pronounced toxic effects than other chlorophenols. researchgate.net

The bioavailability of pentachlorophenol is intricately linked to various environmental and matrix parameters. In soil, factors such as organic carbon content, clay content, and pH play a significant role. tandfonline.com However, studies have shown that there is not always a clear correlation between these soil properties and PCP bioavailability. tandfonline.com The oral bioavailability of PCP from different soil types in rat models ranged from 36% to 77%, indicating that soil-PCP interactions significantly decrease its availability. tandfonline.com

The pH of the environment is a particularly crucial factor. cdc.gov Pentachlorophenol has a pKa of 4.7, meaning it exists predominantly in its ionized form at neutral or alkaline pH. cdc.gov This ionized form is more mobile in soil. cdc.gov Conversely, under acidic conditions, the non-ionized form dominates, which has a greater tendency to adsorb to soil particles and bioconcentrate in organisms. cdc.gov Temperature and conductivity also influence the toxic effects of PCP on microorganisms like E. coli. mdpi.com

In aquatic environments, the presence of dissolved organic material can affect the bioavailability of organic pollutants like PCP. dntb.gov.ua The aqueous-phase concentration is often considered a proxy for bioavailability, but this may not accurately reflect the dynamics in flow-through systems where sorption, biodegradation, and transport interact. nih.gov Studies have shown that microorganisms can induce the desorption of PCP from solid matrices, thereby increasing its bioavailability. nih.gov

Biouptake and Distribution in Non-Human Biota

Once bioavailable, Phenol-14C, pentachloro- can be taken up by various organisms, leading to accumulation and metabolism within their tissues.

Pentachlorophenol is known to be highly toxic to aquatic organisms. who.int Bioaccumulation has been demonstrated in algae, aquatic invertebrates, and fish, with bioconcentration factors (BCFs) reported as high as 10,000 in some cases. nih.govcdc.gov

Representative BCFs for various aquatic species are presented in the table below.

| Organism | Bioconcentration Factor (BCF) | Reference |

| Goldfish | 1,000 | nih.gov |

| Polychaeta | 3,830 | nih.gov |

| Bluegill sunfish | 13 | nih.gov |

| Blue mussel | 324 | nih.gov |

| Eastern oyster | 78 | nih.gov |

| Carp | 30-40 (muscle), 300-400 (other tissues) | nih.gov |

| Juvenile American flagfish | 218 (whole fish), 1,633 (lipid basis) | nih.govcdc.gov |

| Freshwater mussel | 81-461 (soft tissue) | nih.gov |

| Purple sea urchin | 316.3 ± 209.7 | nih.gov |

| Lumbriculus variegatus | ~1300 | irispublishers.com |

Upon uptake, PCP is metabolized by aquatic organisms. In the purple sea urchin, for example, a significant portion of the retained ¹⁴C-PCP is metabolized into more polar conjugates, namely pentachlorophenyl-β-D-glucoside (72.4%) and pentachlorophenylsulphate (10.6%), with only 17.0% being excreted unchanged. nih.gov Similarly, sulfate (B86663) conjugation is the primary metabolic pathway in Daphnia magna. dntb.gov.ua Fish have also been shown to metabolize chlorophenols, with conjugated PCP being identified in the urine of goldfish. epa.gov The elimination of PCP can be rapid in some species, with a reported half-life of about 16 hours in the tissues of juvenile American flagfish and a 52% loss within 12 hours in freshwater mussels. nih.gov

In terrestrial organisms, such as rodent models, ¹⁴C-PCP is also readily absorbed and subsequently eliminated. Following oral administration in rats, the primary route of excretion is via the urine. who.intcdc.gov Studies have shown that within several days of a single oral dose, a substantial percentage of the administered radioactivity is recovered in the urine (ranging from 45% to 83%) and a smaller portion in the feces. who.intcdc.gov

The elimination process is often biphasic. For instance, after a single oral dose of 10 mg/kg of ¹⁴C-PCP in rats, the elimination half-lives were estimated to be 17 and 13 hours for the first phase and 40 and 30 hours for the second phase in males and females, respectively. cdc.gov The major metabolites found in rat urine are tetrachlorohydroquinone (B164984) (TCHQ) and conjugates of PCP, primarily glucuronides. cdc.govnih.gov In mice, after intraperitoneal injection of ¹⁴C-PCP, 72-83% of the dose was excreted within 96 hours. epa.gov

The following table summarizes the excretion of ¹⁴C-PCP in different rodent models.

| Species | Route of Administration | Dose | % Excreted in Urine | % Excreted in Feces | Timeframe | Reference |

| Rat (Male) | Oral | 10 mg/kg | 80% | 19% | 8-9 days | cdc.gov |

| Rat (Male) | Oral | 100 mg/kg | 64% | 34% | 8-9 days | cdc.gov |

| Rat | Oral | 2.5 mg/kg | 60% | 8.9% | 72 hours | cdc.gov |

| Rat | Oral | 25 mg/kg | 54.2% | 32.4% | 96 hours | nih.gov |

| Mouse | Intraperitoneal | 1 or 0.5 mg | 72-83% | - | 96 hours | epa.gov |

Following administration, ¹⁴C-PCP and its metabolites are distributed throughout the body of terrestrial organisms, with the highest concentrations typically found in the liver and kidneys. who.intcdc.gov In rats given oral doses of ¹⁴C-PCP, the liver contained the highest levels, followed by the kidney and blood. who.int Lower levels were observed in fat, brain, and muscle tissue. who.int

In mice that received intraperitoneal injections of ¹⁴C-PCP, the highest concentrations of radioactivity were found in the gall bladder, liver, and stomach wall, suggesting biliary secretion. cdc.gov Lesser amounts were detected in the kidneys, heart, and brain. cdc.gov Studies in rats have shown that shortly after inhalation exposure to ¹⁴C-PCP, about 35% of the dose was present in the plasma and 25% in the liver. cdc.gov

The table below provides a summary of the tissue distribution of ¹⁴C-PCP in rodent models.

| Species | Route of Administration | Tissue with Highest Concentration | Other Tissues with Notable Concentrations | Reference |

| Rat | Oral | Liver | Kidney, Blood | who.int |

| Mouse | Intraperitoneal | Gall bladder, Liver, Stomach wall | Kidneys, Heart, Brain | cdc.gov |

| Rat | Inhalation | Plasma, Liver | Lungs | cdc.gov |

Interspecies Variability in Biotransformation and Elimination Kinetics

Research has demonstrated that the metabolic fate of pentachlorophenol is not uniform across the animal kingdom. The primary mechanisms of biotransformation involve either the direct conjugation of the pentachlorophenol molecule with moieties such as glucuronic acid or sulfate, or its oxidative dechlorination to form tetrachlorohydroquinone (TCHQ), which can then also be conjugated. cdc.govnih.govepa.gov The efficiency and preference for these pathways differ notably between species.

In mammals, for instance, a clear distinction in metabolic strategy is observed between rodents and primates. Rodents tend to rely more heavily on the oxidative pathway, resulting in the formation of TCHQ, while humans and monkeys primarily excrete PCP as a glucuronide conjugate. iarc.fr The rate of elimination also varies, with humans exhibiting a longer half-life for PCP compared to rats and mice. iarc.fr

Fish species also display considerable diversity in their handling of PCP. A study involving rainbow trout, fathead minnows, sheepshead minnow, firemouth, and goldfish exposed to water-borne PCP-14C revealed species-dependent differences in the amounts and types of metabolites found in their bile and the surrounding water. researchgate.net While sulfate conjugates were the primary metabolites excreted into the water by all tested fish species, the bile was richer in glucuronide conjugates. researchgate.net

Even within a single class of animals, such as mammals, sex-dependent variations in elimination kinetics have been reported. iarc.fr For example, studies in rats have shown differences in elimination patterns between males and females. cdc.gov

The elimination of PCP from the body can follow either a monophasic or biphasic pattern, depending on the species. iarc.fr In rats, elimination is biphasic, whereas in humans and monkeys, it appears to follow a one-compartment model with linear, first-order kinetics. cdc.gov

Elimination Half-Life in Various Species

The persistence of pentachlorophenol in an organism is quantified by its elimination half-life, which shows substantial interspecies differences.

| Species | Elimination Half-Life | Route of Administration | Reference |

| Human | 10-20 days | Not specified | iarc.fr |

| Monkey (Rhesus) | ~80 hours | Oral | iarc.fr |

| Rat (Male) | 7.54 ± 0.44 hours | Intravenous/Oral | tandfonline.com |

| Rat (Male) | 5.6 ± 0.37 hours | Intravenous | cdc.gov |

| Rat (Female) | 9.5 ± 4.2 hours | Intravenous | cdc.gov |

| Rat | 24 hours | Inhalation | cdc.gov |

| Mouse | 5.2 ± 0.6 hours | Not specified | researchgate.net |

| Mouse | 5.8 hours | Oral | cdc.gov |

| Rainbow Trout | 2.7 days | Not specified | epa.gov |

| Fathead Minnow | 96% eliminated in 3.5 days | Not specified | epa.gov |

| Bluegill | 85% of muscle residue eliminated in 4 days | Not specified | epa.gov |

Major Metabolites and Excretion Pathways

The primary routes of excretion for pentachlorophenol and its metabolites are urine and, to a lesser extent, feces. The proportion of unmetabolized PCP and its various metabolites in the excreta is a key indicator of the metabolic capacity of a species.

| Species | Major Urinary Metabolites | Fecal Excretion | Key Findings | Reference |

| Human | Pentachlorophenol glucuronide, Unmetabolized Pentachlorophenol | ~10% of dose | Conjugation is the predominant pathway; TCHQ is a minor metabolite at best. | cdc.govnih.govcdc.gov |

| Monkey | Unmetabolized Pentachlorophenol | Not specified | No metabolites were identified in one study; PCP was excreted unchanged. | nih.gov |

| Rat | Conjugated Pentachlorophenol, Conjugated Tetrachlorohydroquinone (TCHQ) | ~10% of dose | Oxidation to TCHQ is a significant pathway. About 60% of the dose is recovered in urine. | cdc.govtandfonline.com |

| Mouse | Pentachlorophenol conjugates, TCHQ conjugates | 6-9% of dose | Similar to rats, with TCHQ being a major metabolite. | cdc.gov |

| Fish (general) | Sulfate conjugates (in water), Glucuronide conjugates (in bile) | Not applicable | The type of conjugate varies between bile and water excretion. | researchgate.net |

| Rainbow Trout | Pentachlorophenol glucuronide, Pentachlorophenol sulfate | Not applicable | Both in vitro and in vivo studies confirm these as the main metabolites. | nih.gov |

Advanced Analytical Methodologies for Tracing Phenol 14c, Pentachloro and Its Metabolites

Radiometric Detection Techniques

Radiometric techniques are foundational for tracing ¹⁴C-labeled compounds, as they directly measure the beta decay of the carbon-14 (B1195169) isotope. These methods are essential for quantifying the amount of the substance in a sample and visualizing its distribution within biological systems.

Liquid Scintillation Counting for Quantitative Activity Measurement

Liquid Scintillation Counting (LSC) is a widely used and highly sensitive method for the quantitative measurement of beta-emitting radionuclides like ¹⁴C. The principle involves dissolving the sample containing Phenol-14C, pentachloro- or its metabolites in a liquid scintillation cocktail. This cocktail contains a solvent and fluors (scintillators) that emit photons of light when excited by the beta particles released during the radioactive decay of ¹⁴C. creative-proteomics.com These light flashes are detected by photomultiplier tubes (PMTs) in a liquid scintillation counter. The intensity of the light pulse is proportional to the energy of the beta particle, and the number of pulses per unit of time provides a quantitative measure of the radioactivity in the sample. radiocarbon.com

LSC is crucial for determining the concentration of total radioactivity in various biological matrices such as plasma, urine, feces, and tissue homogenates. This allows for the construction of pharmacokinetic profiles, calculation of absorption, distribution, metabolism, and excretion (ADME) parameters, and the determination of mass balance. battelle.org For instance, in studies with ¹⁴C-labeled compounds, LSC is used to measure radioactivity in collected tissues to determine the percentage of the injected dose per gram of tissue (%ID/g). acs.org

Factors such as chemiluminescence and quenching (chemical or color) can interfere with LSC measurements. Quenching reduces the efficiency of energy transfer and light emission, leading to an underestimation of radioactivity. Modern LSCs incorporate methods for quench correction, often using an external standard or by analyzing the spectral shift of the beta emissions. radiocarbon.com

Table 1: Key Parameters in Liquid Scintillation Counting of ¹⁴C-Labeled Compounds

| Parameter | Description | Significance |

| Counts Per Minute (CPM) | The number of beta decays detected by the instrument per minute. | A direct measure of the radioactivity in the sample. |

| Disintegrations Per Minute (DPM) | The actual number of radioactive decays occurring in the sample per minute. | Represents the absolute radioactivity, corrected for counting efficiency. |

| Counting Efficiency (%) | The ratio of CPM to DPM, expressed as a percentage. | Indicates the performance of the LSC and the degree of quench. |

| Quench | Interference in the scintillation process leading to reduced light output. | Must be corrected for to obtain accurate quantitative data. |

Autoradiography for Spatial Distribution Analysis

Autoradiography is a powerful imaging technique used to visualize the spatial distribution of radiolabeled substances within tissues and even at a subcellular level. radiocarbon.com For Phenol-14C, pentachloro-, whole-body autoradiography (WBA) is particularly informative for understanding its distribution patterns across different organs and tissues. nih.gov

In WBA, an animal is administered the ¹⁴C-labeled compound. After a specific time, the animal is euthanized and cryo-sectioned into thin slices. These sections are then exposed to a photographic emulsion or a phosphor imaging plate. nih.gov The beta particles emitted from the ¹⁴C atoms in the tissue create a latent image on the film or plate. After an appropriate exposure time, the image is developed, revealing the areas where the radiolabeled compound has accumulated. The density of the image is proportional to the concentration of the radioactivity.

This technique provides a detailed qualitative and semi-quantitative map of the distribution of Phenol-14C, pentachloro- and its metabolites, highlighting target organs and tissues of accumulation. For example, studies with other ¹⁴C-labeled compounds have used autoradiography to show distribution in the liver, kidneys, and brain. researchgate.net Microautoradiography, a higher-resolution version of the technique, can even pinpoint the localization of the compound within specific cell types or subcellular structures. nih.gov

Table 2: Comparison of Autoradiography Detection Media for ¹⁴C

| Detection Medium | Principle | Advantages | Disadvantages |

| X-ray Film | Silver halide crystals in the emulsion are sensitized by beta particles. | High spatial resolution. | Non-linear response, long exposure times, laborious processing. |

| Phosphor Imaging Plates | Photostimulable phosphors store the energy from beta particles, which is then released as light upon laser stimulation. | Higher sensitivity than film, wider dynamic range, shorter exposure times, digital format. | Lower spatial resolution compared to film. |

| Digital Detectors (e.g., CMOS APS) | Direct detection of beta particles using a semiconductor sensor. | Real-time imaging, high sensitivity, linear response. | Can be expensive, may have limitations in sample size. nih.gov |

Emerging and Specialized Isotopic Measurement Techniques

Beyond the conventional methods, several emerging and specialized techniques offer enhanced sensitivity and provide unique information for tracing ¹⁴C-labeled compounds like Phenol-14C, pentachloro-.

Accelerator Mass Spectrometry (AMS): AMS is an exceptionally sensitive technique for measuring rare isotopes like ¹⁴C. It can detect attomole (10⁻¹⁸) to zeptomole (10⁻²¹) levels of ¹⁴C, which is orders of magnitude more sensitive than LSC. radiocarbon.comnih.govresearchgate.net This allows for studies using microdoses of ¹⁴C-labeled compounds, minimizing potential toxicological effects and radiation exposure. selcia.com For analysis, the sample is combusted to CO₂, which is then converted to graphite (B72142). The graphite is ionized, and the ions are accelerated to high energies and separated by a mass spectrometer, allowing for the direct counting of ¹⁴C atoms. noaa.gov

Compound-Specific Isotope Analysis (CSIA): This technique measures the natural isotopic composition (e.g., the ratio of ¹³C to ¹²C) of individual compounds within a mixture. It is particularly useful in environmental studies to trace the origin and degradation of pollutants. iaea.orgsrce.hr By analyzing the isotopic signature of pentachlorophenol (B1679276) and its metabolites in environmental samples, it may be possible to differentiate between different sources of contamination and to assess the extent of biodegradation, as biological processes often result in isotopic fractionation. youtube.comyoutube.com

Late-Stage Carbon-14 Labeling: This is a synthetic strategy that introduces the ¹⁴C atom into a complex molecule at a very late stage of its synthesis. acs.orgnih.govopenmedscience.com This approach is highly efficient, reduces radioactive waste, and allows for the rapid generation of radiolabeled versions of new metabolites or reference compounds for use in analytical studies.

Accelerator Mass Spectrometry (AMS) for Microtrace and Ultra-low Level Quantification

Accelerator Mass Spectrometry (AMS) is a highly sensitive analytical technique capable of measuring radionuclide isotopes, such as carbon-14, at extremely low levels. radiocarbon.comwhoi.edu Unlike conventional methods that rely on detecting radioactive decay, AMS directly counts the number of ¹⁴C atoms in a sample. whoi.edu This fundamental difference in approach gives AMS a significant advantage in sensitivity, making it possible to analyze samples containing mere micrograms of carbon. researchgate.netmpg.de

The process involves converting the carbon in the sample into graphite, which is then ionized in the AMS system. radiocarbon.commpg.de These ions are accelerated to high energies and passed through a series of mass analyzers and filters that effectively remove interfering isobars and other unwanted ions, allowing for the specific counting of individual ¹⁴C ions. mpg.de This high degree of selectivity and sensitivity makes AMS an ideal tool for the microtrace and ultra-low level quantification of Phenol-14C, pentachloro-.

The application of AMS is particularly valuable in biomedical and environmental studies where sample sizes are limited or the concentration of the labeled compound is exceedingly low. radiocarbon.comresearchgate.net For instance, in microdosing studies, AMS can track the pharmacokinetics of a ¹⁴C-labeled compound administered at sub-therapeutic levels. openmedscience.com This same principle applies to tracing Phenol-14C, pentachloro- in environmental samples (e.g., soil, water, air) or biological tissues, where it may be present in trace amounts. mpg.deresearchgate.net The ability to achieve high precision with small sample sizes reduces the amount of radiolabeled material required for a study, which is a significant advantage. radiocarbon.comescholarship.org

Table 1: Key Features of Accelerator Mass Spectrometry (AMS) for Phenol-14C, Pentachloro- Analysis

| Feature | Description | Relevance to Phenol-14C, Pentachloro- Analysis |

| High Sensitivity | Capable of detecting attomolar to zeptomolar concentrations of ¹⁴C. Can analyze samples containing as little as a few micrograms of carbon. researchgate.netmpg.de | Enables the quantification of ultra-low levels of Phenol-14C, pentachloro- and its metabolites in complex environmental and biological matrices. |

| Direct Atom Counting | Measures the number of ¹⁴C atoms directly rather than waiting for radioactive decay events. whoi.edu | Provides faster and more precise measurements compared to decay-counting methods like liquid scintillation counting, especially for low-activity samples. radiocarbon.com |

| Small Sample Size | Requires only microgram quantities of carbon for accurate analysis. mpg.de | Ideal for studies where sample availability is limited, such as in the analysis of specific tissues or small organisms. |

| High Precision | Modern AMS instruments can achieve high levels of precision in isotope ratio measurements. radiocarbon.comescholarship.org | Ensures accurate quantification, which is critical for pharmacokinetic modeling and environmental risk assessment. |

| Low Background | The acceleration process and multiple stages of mass filtering effectively eliminate background interference. radiocarbon.commpg.de | Results in very low detection limits, allowing for the confident measurement of trace concentrations. |

Application of Mass Balance Studies Using Carbon-14 Labels

Mass balance studies are fundamental in understanding the absorption, distribution, metabolism, and excretion (ADME) of a chemical compound. Using Phenol-14C, pentachloro- allows researchers to accurately track the total radioactivity throughout a biological system, ensuring a complete accounting of the administered dose. openmedscience.comnih.gov These studies provide critical data on the fate of the carbon skeleton of the pentachlorophenol molecule.

In a typical study, a subject is administered a dose of ¹⁴C-labeled pentachlorophenol, and then urine, feces, and sometimes expired air are collected over a period of time. nih.govcdc.gov The total radioactivity in these excreta is measured to determine the rate and route of elimination from the body. cdc.gov The distribution of the radiolabel in various tissues and organs can also be examined at the end of the study to identify potential sites of accumulation. nih.gov

Research using Phenol-14C, pentachloro- has demonstrated that the compound is readily absorbed and distributed throughout the body, with the highest concentrations typically found in the liver and kidneys. cdc.gov Elimination is relatively rapid and occurs primarily through the urine. cdc.gov Studies in rats have shown that following a single oral dose, a significant percentage of the administered radioactivity is recovered in the urine and feces within several days. cdc.govnih.gov

The major metabolic pathways identified through these studies include conjugation with glucuronic acid and oxidative dechlorination to form tetrachlorohydroquinone (B164984) (TCHQ). cdc.govnih.gov While most of the compound may be excreted as a glucuronide conjugate, a smaller portion is metabolized to TCHQ, which has also been detected in urine. nih.govwho.int The use of the ¹⁴C label is crucial for identifying all metabolites, as it allows for the detection of all fragments of the parent molecule that retain a carbon atom from the original phenol (B47542) ring. wayne.edu

Table 2: Summary of Mass Balance Findings for Phenol-14C, Pentachloro- in Animal Studies

| Parameter | Species | Findings | Reference |

| Excretion Route | Rat | After a single oral dose, approximately 80% of radioactivity was recovered in urine and 19% in feces within 8-9 days. | cdc.gov |

| Excretion Route | Rat | After a higher single oral dose, 64% of radioactivity was recovered in urine and 34% in feces. | cdc.gov |

| Distribution | Rat | The highest concentration of radiolabel was found in the liver, with less than 0.5% of the total dose remaining in the body after nine days. | nih.gov |

| Distribution | Mouse | Following injection, the highest concentrations of the ¹⁴C label were detected in the gall bladder, liver, and gastrointestinal contents, indicating biliary secretion. | nih.gov |

| Placental Transfer | Rat | Very little pentachlorophenol crosses the placenta; the amount of radiolabel in fetuses never exceeded 0.1% of the maternally administered dose. | nih.gov |

| Metabolism | Rat | Major metabolites include pentachlorophenol glucuronide and tetrachlorohydroquinone (TCHQ), which are excreted in the urine. | nih.gov |

| Metabolism | Human | In vitro studies with human liver microsomes confirm the formation of tetrachlorohydroquinone and pentachlorophenol glucuronide. | nih.gov |

Research Applications of Phenol 14c, Pentachloro in Advanced Environmental Studies

Elucidation of Environmental Degradation Kinetics and Mechanistic Pathways

The use of Phenol-14C, pentachloro- is fundamental in studying the speed and mechanisms by which pentachlorophenol (B1679276) breaks down in the environment. By tracking the radiolabel, researchers can quantify the rate of degradation and identify the various intermediate and final products.

Studies have shown that the degradation of pentachlorophenol can proceed through different pathways depending on the environmental conditions and the microorganisms present. For instance, the white rot fungus Phanerochaete chrysosporium has demonstrated extensive biodegradation of [14C]PCP, mineralizing it to radiolabeled carbon dioxide. nih.gov The involvement of the fungus's lignin-degrading system is suggested by the similar timelines of [14C]PCP and [14C]lignin degradation. nih.gov Furthermore, purified ligninase from this fungus can initiate the oxidation of PCP. nih.gov In addition to fungal degradation, certain bacteria can utilize pentachlorophenol as their sole source of carbon and energy. cdc.gov

The degradation process often involves a series of dechlorination and hydroxylation steps. Microbial transformation can lead to the formation of various metabolites, including tetrachlorophenols, trichlorophenols, and chlorinated hydroquinones. scholarsportal.info In some bacterial strains, the degradation pathway involves the formation of tetrachlorohydroquinone (B164984), which is then further broken down. cdc.gov The ultimate fate of the carbon from the pentachlorophenol molecule can be tracked using Phenol-14C, pentachloro-, with studies showing a significant portion being converted to 14CO2. who.int

Table 1: Selected Kinetic Parameters for Pentachlorophenol Degradation

| Parameter | Value | Conditions | Reference |

| Half-life (Photolysis in water) | 0.86 hours | Dissociated form | epa.gov |

| Half-life (Soil) | Weeks to months | --- | epa.gov |

| Half-life (Artificial stream) | Significant degradation after 3 weeks | Microbial degradation | epa.gov |

| Half-life (Unsaturated soils) | 38-57 days | 3-5 ppm initial concentration | epa.gov |

| Maximum specific degradation rate (qmax) | 0.41 mg PCP/mg protein/day | Fluidized-bed reactor enrichment culture | nih.gov |

| Half-saturation constant (Ks) | 16 µg/L | Fluidized-bed reactor enrichment culture | nih.gov |

| Inhibition constant (Ki) | 5.3 mg/L | Fluidized-bed reactor enrichment culture | nih.gov |

Understanding Pollutant Mobility, Persistence, and Environmental Cycling

Phenol-14C, pentachloro- is invaluable for investigating how pentachlorophenol moves through and persists in different environmental compartments, such as soil, water, and air, and how it cycles through ecosystems. The environmental fate of pentachlorophenol is heavily influenced by factors like pH. cdc.gov

In aquatic systems, pentachlorophenol can undergo biotransformation and photolysis and tends to adsorb to sediments. cdc.gov Its mobility in soil is pH-dependent; it is more mobile in neutral to alkaline soils and less mobile in acidic soils where it is more strongly adsorbed. cdc.gov Volatilization from soil is not considered a major transport process. cdc.gov However, it can volatilize from treated wood surfaces and be transported through the atmosphere, eventually returning to land and water through deposition. cdc.gov

Radiotracer studies using Phenol-14C, pentachloro- have been instrumental in quantifying its distribution. For example, in a model terrestrial ecosystem, a significant portion of the applied radiolabeled PCP was found in the topsoil and plant litter after several months. nih.gov Such studies also allow for the investigation of bioaccumulation in food chains. nih.govnih.gov While uptake by organisms occurs, biomagnification is often limited due to metabolic processes and rapid excretion. nih.gov

Table 2: Environmental Distribution and Persistence of Pentachlorophenol

| Environmental Compartment | Key Findings | References |

| Soil | Adsorption is pH-dependent, stronger in acidic soils. Mobility is greater in neutral to alkaline soils. Slow biodegradation occurs. | cdc.govepa.gov |

| Water | Subject to photolysis and biotransformation. Adsorbs to sediment. Volatilization is not a significant loss process. | cdc.govepa.gov |

| Air | Volatilizes from treated surfaces. Undergoes photolysis and slow oxidation. Can be transported and deposited. | cdc.gov |

| Biota | Uptake by organisms occurs, but bioaccumulation can be limited by metabolism and excretion. | nih.govnih.gov |

Development and Validation of Environmental Transport and Fate Models

Data generated from studies using Phenol-14C, pentachloro- are crucial for developing and validating mathematical models that predict the transport and fate of pentachlorophenol in the environment. These models are essential tools for risk assessment and for designing effective management strategies.

Models like BIOSCREEN are used to simulate the migration of contaminants in groundwater. epa.gov These models incorporate various parameters, including the fraction of organic carbon in the aquifer, which affects the retardation of the chemical, and the biodegradation rate. epa.gov The accuracy of these models relies on precise input data, much of which is obtained through experiments with radiolabeled compounds. For instance, the half-life of PCP under specific conditions, determined using [14C]PCP, is a critical input for fate models. epa.gov

Table 3: Parameters Used in Environmental Fate and Transport Models for Pentachlorophenol

| Model Parameter | Description | Importance |

| Partition Coefficient (Koc) | Describes the distribution of the compound between soil/sediment organic carbon and water. | Influences mobility and bioavailability. epa.gov |

| Degradation Rate Constant | Quantifies the rate of breakdown in different environmental media (soil, water). | Determines persistence. epa.gov |

| Henry's Law Constant | Indicates the tendency of the compound to partition between air and water. | Important for modeling volatilization. epa.gov |

| Bioaccumulation Factor (BCF) | Measures the uptake of the chemical by an organism from the surrounding environment. | Used to assess potential food chain contamination. epa.gov |

Informing and Assessing Environmental Remediation Strategies

Research utilizing Phenol-14C, pentachloro- plays a vital role in developing and evaluating the effectiveness of different strategies to clean up pentachlorophenol-contaminated sites. By tracing the radiolabel, scientists can determine the extent to which a particular remediation technique removes or degrades the contaminant.

Bioremediation, which uses microorganisms to break down pollutants, is a key strategy for PCP-contaminated sites. regenesis.com Studies with [14C]PCP have demonstrated the potential of various fungi and bacteria to mineralize the compound. nih.gov These studies help in selecting the most effective microbial strains for bioremediation applications. For example, the addition of an oxygen-releasing compound was shown to significantly enhance the biodegradation of PCP in soil, with a much shorter half-life compared to the control. regenesis.com

Other remediation techniques, such as air sparging (injecting air into contaminated groundwater to enhance volatilization and aerobic biodegradation), have also been assessed using data on PCP degradation and transport. msstate.edu Furthermore, novel approaches like filtering contaminated water through soil and subsequent microwave irradiation of the soil to destroy the bound PCP have been investigated. nih.govresearchgate.net The ability to track the [14C] label provides a clear measure of the success of these remediation efforts.

Table 4: Research Findings Informing Environmental Remediation of Pentachlorophenol

| Remediation Strategy | Key Research Finding | Reference |

| Bioremediation (Fungal) | Phanerochaete chrysosporium can mineralize [14C]PCP to 14CO2. | nih.gov |

| Bioremediation (Bacterial) | Certain bacteria can use PCP as a sole carbon source. | cdc.gov |

| Enhanced Bioremediation | Oxygen Release Compound (ORC®) significantly increased the biodegradation rate of PCP in soil. | regenesis.com |

| Air Sparging | Can be a viable in-situ treatment to increase aerobic biodegradation. | msstate.edu |

| Soil Filtration & Microwave Irradiation | Filtration through soil can remove PCP from water, and microwave treatment can destroy the bound contaminant. | nih.govresearchgate.net |

Q & A

Q. What experimental designs are recommended for assessing systemic toxicity of pentachloro-14C-phenol in mammalian models?

- Methodological Answer : Toxicity studies should follow structured protocols, such as those outlined in Table C-1 from the Toxicological Profile for Pentachlorophenol . Key considerations include:

- Exposure Routes : Prioritize oral and inhalation routes for environmental relevance, with dermal exposure as secondary .

- Health Outcomes : Monitor systemic effects (e.g., respiratory, hepatic) and body weight changes over longitudinal cohorts .

- Controls : Include negative controls and adjust for co-exposure to contaminants (e.g., dioxins or other preservatives) to isolate pentachloro-phenol-specific effects .

Q. How can researchers detect and quantify pentachloro-14C-phenol in environmental samples with high specificity?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with isotope tracing (14C labeling). For degradation studies, chemiluminescence (CL)-based methods are effective for monitoring intermediates, as demonstrated in Co(II)-mediated advanced oxidation processes (AOPs) . Sample preparation must include solid-phase extraction (SPE) to remove interferents like polychlorinated biphenyls (PCBs) .

Q. What are the critical physical-chemical properties influencing pentachloro-14C-phenol’s environmental behavior?

- Methodological Answer : Key parameters include:

- Vapor Pressure : 0.0001 mm Hg at 25°C, indicating low volatility .

- Water Solubility : Insoluble, necessitating solvent carriers (e.g., DMSO) for aqueous testing .

- LogP : ~5.55 (predicted), suggesting high bioaccumulation potential .

These properties guide experimental setups for adsorption, bioavailability, and degradation studies.

Advanced Research Questions

Q. How can contradictions in occupational exposure data for pentachloro-14C-phenol be resolved when co-exposure to other preservatives occurs?

- Methodological Answer : Occupational studies often conflate effects from pentachloro-phenol with co-occurring contaminants (e.g., PCBs or creosote) . To resolve contradictions:

- Biomarker Specificity : Use isotopic tracing (14C) to distinguish metabolites unique to pentachloro-phenol .

- Retrospective Cohort Analysis : Stratify data by job roles with known exposure levels and durations .

- In Vitro Models : Compare toxicity profiles of purified pentachloro-phenol vs. industrial-grade mixtures .

Q. What methodological considerations are critical when optimizing advanced oxidation processes (AOPs) for pentachloro-14C-phenol degradation?

- Methodological Answer : AOP efficiency depends on:

- Radical Generation : Co(II)-mediated systems enhance site-specific hydroxyl radical (●OH) production, critical for cleaving aromatic rings .

- Reaction Monitoring : Combine CL detection for real-time kinetics and HPLC-MS for byproduct identification .

- pH and Catalyst Load : Optimize at pH 3–5 with 0.1–1.0 mM Co(II) to balance degradation rates and catalyst stability .

Q. How can computational models predict the environmental partitioning and solubility of pentachloro-14C-phenol?

- Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to simulate hydration free energies (ΔGhydr) and polarity effects .

- Sigma Profiles : Analyze electron density surfaces to predict solubility in organic vs. aqueous phases .

- Validation : Compare predicted logP (5.55) and solubility with experimental data from NIST Standard Reference Database .

Q. What strategies mitigate analytical interference from pentachloro-phenol’s halogenated byproducts in toxicity assays?

- Methodological Answer :

- Chromatographic Separation : Employ reverse-phase HPLC with tandem MS (MS/MS) to resolve co-eluting halogenated compounds (e.g., pentachlorodibenzo-p-dioxins) .

- Isotope Dilution : Spike samples with 13C-labeled internal standards to correct recovery rates .

- Enzymatic Assays : Use cytochrome P450 inhibition tests to differentiate bioactive metabolites from inert byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.